molecular formula C13H8BrFN4S B2517231 5-bromo-4-[2-(3-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine CAS No. 2060497-84-7

5-bromo-4-[2-(3-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine

Cat. No.: B2517231
CAS No.: 2060497-84-7
M. Wt: 351.2
InChI Key: KISJGGQLIIDNLS-UHFFFAOYSA-N
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Description

5-bromo-4-[2-(3-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine core substituted with a bromo group at the 5-position and a thiazole ring at the 4-position The thiazole ring is further substituted with a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-4-[2-(3-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the pyrimidine core via a condensation reaction. The bromo and fluorophenyl groups are introduced through halogenation and nucleophilic substitution reactions, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-bromo-4-[2-(3-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The bromo and fluorophenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrimidine-thiazole compounds.

Scientific Research Applications

5-bromo-4-[2-(3-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the development of advanced materials, such as organic semiconductors and polymers.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine-thiazole derivatives with different substituents, such as:

  • 5-bromo-4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine
  • 5-bromo-4-[2-(3-chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine
  • 5-bromo-4-[2-(3-methylphenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine

Uniqueness

The uniqueness of 5-bromo-4-[2-(3-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorophenyl group, in particular, can enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties.

Properties

IUPAC Name

5-bromo-4-[2-(3-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrFN4S/c14-9-5-18-13(16)19-11(9)10-6-17-12(20-10)7-2-1-3-8(15)4-7/h1-6H,(H2,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KISJGGQLIIDNLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC=C(S2)C3=NC(=NC=C3Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrFN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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